N-Cyclohexyl-N'-phenethyl-oxalamide
Description
Properties
IUPAC Name |
N'-cyclohexyl-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(16(20)18-14-9-5-2-6-10-14)17-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWICNJORTOVGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclohexyl-N’-phenethyl-oxalamide can be synthesized through several methods. One common approach involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, which is then treated with cyclohexylamine and phenethylamine to yield the desired oxalamide . Another method involves the dehydrogenative coupling of ethylene glycol with amines, catalyzed by a ruthenium pincer complex .
Industrial Production Methods
In industrial settings, the production of N-Cyclohexyl-N’-phenethyl-oxalamide may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of green and sustainable methods, such as the ruthenium-catalyzed dehydrogenative coupling, is highly desirable in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-phenethyl-oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxalamide derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium, ruthenium) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxalamide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Cyclohexyl-N’-phenethyl-oxalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-phenethyl-oxalamide involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound may inhibit the entry of viruses into host cells by targeting the CD4-binding site of HIV-1 . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Physicochemical Properties
The following table highlights key differences between N-Cyclohexyl-N'-phenethyl-oxalamide and N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide (C₁₁H₁₃N₃O₂, MW 231.24 g/mol), a structurally related oxalamide .
| Property | This compound | N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂ | C₁₁H₁₃N₃O₂ |
| Molecular Weight (g/mol) | 274.36 | 231.24 |
| Substituent R1 | Cyclohexyl (C₆H₁₁) | Cyclopropyl (C₃H₅) |
| Substituent R2 | Phenethyl (C₈H₉) | Pyridin-3-ylmethyl (C₆H₆N-CH₂) |
| Key Structural Features | - Bulky, lipophilic cyclohexyl - Aromatic phenethyl |
- Small, strained cyclopropyl - Heteroaromatic pyridine |
Substituent Analysis:
- Cyclohexyl vs. Cyclopropyl’s strained three-membered ring may increase reactivity and conformational rigidity .
Phenethyl vs. Pyridin-3-ylmethyl :
Hypothesized Functional Implications
- This compound : Likely suited for hydrophobic environments (e.g., lipid bilayer interactions, aromatic receptor targeting).
- N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide : The pyridine moiety may broaden utility in catalysis or metal-organic frameworks due to its electron-rich nitrogen .
Q & A
Q. What are the optimal synthetic routes for N-Cyclohexyl-N'-phenethyl-oxalamide, and how can purity be validated?
Methodological Answer:
- Synthesis : Use a two-step approach: (1) React oxalyl chloride with cyclohexylamine to form the intermediate N-cyclohexyloxalyl chloride, followed by (2) coupling with phenethylamine in anhydrous DMF using EDCI/HOBt as coupling agents to minimize side reactions.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product. Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water 70:30) and LC-MS to detect unreacted amines or byproducts .
- Validation : Characterize the final compound using H/C NMR to verify the absence of residual solvents and confirm the oxalamide backbone (e.g., carbonyl peaks at ~165–170 ppm in C NMR) .
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
- Spectroscopic Techniques :
- NMR : Assign peaks for the cyclohexyl group (multiplet at δ 1.2–1.8 ppm in H NMR) and phenethyl moiety (aromatic protons at δ 7.2–7.4 ppm). Confirm hydrogen bonding in the oxalamide core via H NMR solvent titration (e.g., DMSO-d induces downfield shifts) .
- FTIR : Identify carbonyl stretching vibrations (C=O) at ~1680–1700 cm and N-H stretches at ~3300 cm .
- Crystallography : If single crystals are obtained (via slow evaporation in ethanol), perform X-ray diffraction to resolve stereoelectronic effects and intermolecular hydrogen bonding patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent use of cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and positive controls (e.g., staurosporine for cytotoxicity).
- Orthogonal Assays : Validate anti-inflammatory activity using both in vitro (e.g., COX-2 inhibition ELISA) and ex vivo models (e.g., LPS-induced cytokine release in murine macrophages) to rule out assay-specific artifacts .
- Data Normalization : Apply statistical methods (e.g., Z-score normalization) to account for batch effects in high-throughput screening .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxalamide scaffold?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl (e.g., fluorophenyl) or alkyl (e.g., methylcyclohexyl) groups to assess steric/electronic effects on target binding.
- Biological Testing : Screen analogs against a panel of receptors (e.g., GPCRs, ion channels) using radioligand displacement assays. For example, compare IC values for σ-1 receptor binding to identify critical substituents .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with binding pockets (e.g., hydrophobic contacts with cyclohexyl groups) and prioritize analogs for synthesis .
Q. What methodologies assess the environmental impact of this compound in aquatic systems?
Methodological Answer:
- Acute Toxicity : Follow OECD Test Guideline 202 (Daphnia magna immobilization assay) to determine EC values. Prepare stock solutions in deionized water with sonication to ensure solubility .
- Biodegradation : Conduct closed bottle tests (OECD 301D) under aerobic conditions. Monitor compound degradation via LC-MS/MS over 28 days to assess persistence .
- Bioaccumulation : Calculate log (octanol-water partition coefficient) using HPLC retention time correlation or computational tools (e.g., ACD/Percepta) to estimate environmental mobility .
Q. How can computational modeling predict the metabolic fate of this compound?
Methodological Answer:
- Metabolite Prediction : Use software like MetaDrug or GLORYx to simulate Phase I/II metabolism. Prioritize likely oxidation sites (e.g., cyclohexyl C-H bonds) and glucuronidation of the oxalamide nitrogen .
- Enzyme Docking : Model interactions with CYP450 isoforms (e.g., CYP3A4) using molecular dynamics (MD) simulations (AMBER or GROMACS) to identify metabolic hotspots .
- Experimental Validation : Incubate the compound with human liver microsomes (HLMs) and compare predicted vs. observed metabolites via UPLC-QTOF-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
